molecular formula C27H44O B14782868 3b-Cholesta-5,24-dien-3-ol

3b-Cholesta-5,24-dien-3-ol

Cat. No.: B14782868
M. Wt: 384.6 g/mol
InChI Key: AVSXSVCZWQODGV-WEWVNJLASA-N
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Description

Significance of Desmosterol (B1670304) (3β-Cholesta-5,24-dien-3-ol) in Sterol Metabolism Research

Desmosterol is a key intermediate in the Bloch pathway, one of the two primary routes for cholesterol biosynthesis in mammals. ontosight.airesearchgate.netnih.gov Its conversion to cholesterol is the final step in this pathway, catalyzed by the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24). rupahealth.comnih.gov This pivotal position makes the study of desmosterol essential for understanding the regulation of cholesterol homeostasis. ontosight.ai

Research into desmosterol has provided significant insights into the tissue-specific preferences for cholesterol synthesis pathways. For instance, the Bloch pathway, and therefore desmosterol, is the predominant route in the testes and adrenal glands. nih.gov Furthermore, the levels of desmosterol can serve as a biomarker for the rate of cholesterol synthesis, offering a valuable tool for studying the effects of various physiological and pathological conditions on lipid metabolism. medium.com The inhibition of DHCR24, leading to an accumulation of desmosterol, has been explored as a therapeutic strategy for various conditions, highlighting the compound's significance beyond its role as a mere intermediate. avantiresearch.comlipotype.com

Historical Context of Desmosterol Discovery and its Recognition in Biochemical Pathways

The journey of desmosterol in scientific literature began in 1955 when it was first described and isolated from chick embryo sterols. wikipedia.org The researchers at the time postulated its role as a biological precursor to cholesterol. wikipedia.org Two years later, in 1957, desmosterol was isolated from an invertebrate, the barnacle Balanus glandula, marking its first identification in this phylum. wikipedia.org

The elucidation of the cholesterol biosynthetic pathways, particularly the work of Konrad Bloch, was instrumental in recognizing the significance of desmosterol. Bloch, who was awarded the Nobel Prize in Physiology or Medicine in 1964 for his discoveries concerning the mechanism and regulation of cholesterol and fatty acid metabolism, detailed the pathway that now bears his name, in which desmosterol is the immediate precursor to cholesterol. wikipedia.orgnih.gov

Further historical context comes from the development of early cholesterol-lowering drugs. In 1959, a drug called triparanol (B1683665) (MER-29) was developed, which inhibited the conversion of desmosterol to cholesterol. escardio.org Although this drug was later withdrawn due to side effects, its mechanism of action underscored the importance of the desmosterol-to-cholesterol conversion step in managing cholesterol levels. escardio.org

Overview of Desmosterol as a Key Metabolite in Biological Systems

Desmosterol is more than just a stepping stone in cholesterol synthesis; it is a key metabolite with diverse biological roles. rupahealth.comnih.gov It is a crucial component of cell membranes, influencing their structure and flexibility. cymitquimica.comrupahealth.com Beyond its structural role, desmosterol has been identified as a signaling molecule, notably as a ligand for the liver X receptor (LXR), a key regulator of lipid metabolism and inflammatory responses. avantiresearch.comresearchgate.net

The presence and concentration of desmosterol vary across different tissues and cell types, indicating its specialized functions. For example, it is particularly abundant in the brain during development and plays a role in neurogenesis and the maintenance of neuronal membranes. medium.com Desmosterol has also been found in various marine organisms, including phytoplankton, red algae, and certain invertebrates, where it can serve as a biomarker. wikipedia.org

Recent research has also highlighted the role of desmosterol in modulating inflammatory processes and oxidative stress. avantiresearch.comnih.gov Studies have shown that an accumulation of desmosterol can have anti-inflammatory effects. avantiresearch.comresearchgate.net This has led to investigations into its potential therapeutic applications in conditions such as cardiovascular disease, multiple sclerosis, and other inflammatory disorders. lipotype.com

Interactive Data Table: Key Properties of 3β-Cholesta-5,24-dien-3-ol (Desmosterol)

PropertyValueSource
Chemical Formula C27H44O cymitquimica.combiosynth.comnih.gov
Molar Mass 384.64 g/mol biosynth.comnih.govnih.gov
IUPAC Name (3β)-Cholesta-5,24-dien-3-ol cymitquimica.com
Melting Point 121.5 °C (250.7 °F; 394.6 K) wikipedia.org
Primary Biosynthetic Pathway Bloch Pathway ontosight.ainih.gov
Enzyme for Conversion to Cholesterol 3β-hydroxysterol Δ24-reductase (DHCR24) rupahealth.comnih.gov

Properties

Molecular Formula

C27H44O

Molecular Weight

384.6 g/mol

IUPAC Name

(10R,13R)-10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7,9,19,21-25,28H,6,8,10-17H2,1-5H3/t19?,21?,22?,23?,24?,25?,26-,27+/m0/s1

InChI Key

AVSXSVCZWQODGV-WEWVNJLASA-N

Isomeric SMILES

CC(CCC=C(C)C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C

Canonical SMILES

CC(CCC=C(C)C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 3β Cholesta 5,24 Dien 3 Ol

Desmosterol (B1670304) as an Intermediate in Cholesterol Biosynthesis

Desmosterol's significance lies in its position as the immediate precursor to cholesterol in one of the primary pathways of cholesterol synthesis. Structurally, it is very similar to cholesterol, with the only distinction being a double bond at the C24 position in its side chain. avantiresearch.comwikipedia.org This subtle difference is the focal point of the final step in this biosynthetic route.

The Bloch pathway represents one of the two main routes for converting lanosterol (B1674476) to cholesterol. nih.govresearchgate.net In this pathway, the reduction of the double bond in the side chain at position C24 is the final enzymatic step. nih.gov Desmosterol is the substrate for this terminal reaction, making it a central and indispensable molecule in the Bloch pathway. avantiresearch.comnih.gov The synthesis of cholesterol through this pathway involves a series of intermediates with unsaturated side chains, culminating in the formation of desmosterol. nih.gov The final conversion of desmosterol to cholesterol is catalyzed by the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24). avantiresearch.compnas.org The Bloch pathway is notably prominent in the liver and various other tissues. reactome.orgnih.gov Studies have shown that developing neurons and astrocytes also preferentially utilize the Bloch pathway for cholesterol synthesis. nih.gov

The Kandutsch-Russell pathway presents an alternative route for cholesterol biosynthesis from lanosterol. nih.govresearchgate.net The key difference between the Bloch and Kandutsch-Russell pathways lies in the timing of the reduction of the C24 double bond. nih.govelifesciences.org In the Kandutsch-Russell pathway, this reduction occurs early in the sequence, acting on lanosterol itself to form dihydrolanosterol (B1674475), which then proceeds through a series of saturated side-chain intermediates to produce cholesterol. nih.govresearchgate.net

While distinct, these two pathways are interconnected. researchgate.netnih.gov The enzyme DHCR24, which catalyzes the final step of the Bloch pathway, can also reduce the C24 double bond of other sterol intermediates, effectively allowing for a crossover from the Bloch to the Kandutsch-Russell pathway. elifesciences.orgresearchgate.net For instance, intermediates from the Bloch pathway can be acted upon by DHCR24 to enter the Kandutsch-Russell pathway. researchgate.net This enzymatic link provides metabolic flexibility in cholesterol production. Some studies suggest the existence of a modified or hybrid Kandutsch-Russell pathway where intermediates are processed down the Bloch pathway before the C24 double bond is reduced, leading into the Kandutsch-Russell route. nih.govelifesciences.org The proportional flux through the Bloch versus the Kandutsch-Russell pathway can vary significantly between different tissues. nih.govelifesciences.org

The biosynthesis of cholesterol, and consequently desmosterol, begins with the cyclization of squalene to form lanosterol. nih.govelifesciences.org Lanosterol is the first sterol in this complex pathway and serves as the common precursor for both the Bloch and Kandutsch-Russell pathways. researchgate.netresearchgate.net In the context of the Bloch pathway, lanosterol undergoes a series of enzymatic modifications, including the removal of three methyl groups and the isomerization of a double bond, to ultimately be converted into desmosterol. researchgate.netyoutube.com This multi-step conversion highlights lanosterol's foundational role in the synthesis of this critical cholesterol precursor. wikipedia.orgresearchgate.net

Enzymology of Desmosterol Synthesis and Metabolism

The synthesis and conversion of desmosterol are governed by a series of specific enzymes that catalyze the necessary transformations of sterol intermediates.

The journey from lanosterol to desmosterol involves several key enzymatic steps. One of the initial and crucial enzymes in this part of the pathway is Lanosterol 14-alpha demethylase.

Lanosterol 14-alpha demethylase, a member of the cytochrome P450 superfamily (specifically CYP51A1), plays an essential role in the initial stages of converting lanosterol to other sterols. wikipedia.orgnih.gov This enzyme is responsible for the removal of the 14α-methyl group from lanosterol. wikipedia.orgresearchgate.net This demethylation is a critical checkpoint in the transformation of lanosterol and is considered one of the first steps in the pathway leading towards cholesterol. wikipedia.org The reaction catalyzed by this enzyme is a three-step process that requires oxygen and NADPH, resulting in the conversion of the methyl group to a carboxyl group, which is then removed. wikipedia.org The product of this reaction, 4,4-dimethylcholesta-8(9),14,24-trien-3β-ol, is a downstream intermediate in the pathway that eventually leads to the formation of desmosterol. wikipedia.org

Enzymes Catalyzing Reactions Leading to Desmosterol

Methyl Monooxygenase 1 in C-4 Demethylation Steps

The removal of the two methyl groups at the C-4 position of the sterol precursor is a multi-step oxidative process that occurs in the endoplasmic reticulum. nih.gov This process is initiated by a sterol C4-methyl oxidase, an enzyme also known as Methyl Monooxygenase 1 (MSMO1). In yeast, the ortholog ERG25 catalyzes the sequential generation of hydroxy, aldehyde, and carboxylate intermediates from the C-4 methyl groups. researchgate.net This enzymatic complex requires molecular oxygen to facilitate the oxidative cleavage of the carbon-carbon bonds. nih.gov In mammals, the C4-demethylation process involves a multienzymatic complex where MSMO1 acts as the initial and rate-limiting enzyme. nih.gov

Table 1: Key Enzymes in C-4 Demethylation

Enzyme Gene Function Pathway Step
Methyl Monooxygenase 1 MSMO1 Oxidizes the two methyl groups at the C-4 position. Initiation of C-4 Demethylation
Sterol-4-alpha-carboxylate 3-dehydrogenase NSDHL Decarboxylates the C-4 carboxyl group. Intermediate C-4 Demethylation
Sterol-4-alpha-Carboxylate-3-Dehydrogenase Activity

Following the oxidation of the C-4 methyl groups by MSMO1, the resulting 4α-carboxylic acid intermediate is acted upon by sterol-4-alpha-carboxylate 3-dehydrogenase, encoded by the NSDHL gene. nih.govresearchgate.net This enzyme is an NAD(P)-dependent steroid dehydrogenase-like protein that catalyzes the decarboxylation of the sterol intermediate. nih.gov The reaction involves the conversion of 3-beta-hydroxy-4-alpha-methyl-5-alpha-cholest-7-ene-4-beta-carboxylate into 4-alpha-methyl-5-alpha-cholest-7-en-3-one, releasing carbon dioxide. researchgate.net Mutations in the NSDHL gene are associated with CHILD syndrome, an X-linked dominant disorder of lipid metabolism, highlighting the critical role of this enzyme in cholesterol biosynthesis. researchgate.net

3-Keto-Steroid Reductase Involvement

The final step in the C-4 demethylation sequence involves the reduction of the 3-keto group formed by the action of NSDHL. This reaction is catalyzed by 3-Keto-Steroid Reductase. nih.govnih.gov The protein encoded by the HSD17B7 gene has been identified as the 3-ketosteroid reductase responsible for this step in mammalian cholesterol biosynthesis. researchgate.nethmdb.ca This enzyme converts zymosterone to zymosterol (B116435), utilizing NADPH as a cofactor. researchgate.net The human HSD17B7 protein is the ortholog of the yeast 3-ketosteroid reductase Erg27p. nih.govresearchgate.net Like other enzymes in the post-squalene pathway, HSD17B7 is located in the endoplasmic reticulum. nih.govresearchgate.net Studies in mouse embryos show that its expression pattern closely mirrors that of HMG-CoA reductase, the rate-limiting enzyme in cholesterogenesis. nih.gov

Lamin B Receptor Catalysis in Intermediate Formation

The Lamin B Receptor (LBR) is a bifunctional protein located in the inner nuclear membrane. jensenlab.orgwikipedia.org While its N-terminal domain is involved in binding to nuclear components like chromatin, its C-terminal domain possesses sterol reductase activity. uniprot.org Specifically, the C-terminal domain of LBR exhibits sterol C14 reductase activity, which is essential for cholesterol synthesis. uniprot.org This enzymatic function catalyzes the reduction of the C14-C15 double bond in sterol intermediates that are formed after the initial demethylation at the C-14 position by CYP51. uniprot.org The sterol reductase domain of LBR is both necessary and sufficient for cholesterol production, and mutations that impair this activity can lead to congenital disorders such as Greenberg skeletal dysplasia. jensenlab.org

3-Beta-Hydroxysteroid-Delta(8),Delta(7)-Isomerase Action

A crucial step in the formation of the Δ⁵ bond characteristic of cholesterol involves the isomerization of the double bond within the B-ring of the sterol nucleus. The enzyme 3-beta-hydroxysteroid-Delta(8),Delta(7)-isomerase, also known as emopamil-binding protein (EBP), catalyzes the conversion of sterols with a double bond at the C8-C9 position (Δ⁸-sterols) to their corresponding C7-C8 isomers (Δ⁷-isomers). nih.gov This catalytic action is a key step in the post-lanosterol biosynthesis of cholesterol. nih.gov EBP is a component of a multiprotein complex at the endoplasmic reticulum membrane, where it associates with 7-dehydrocholesterol (B119134) reductase (DHCR7).

Desmosterol Conversion to Cholesterol via Delta(24)-Sterol Reductase (DHCR24)

The final step in the Bloch pathway of cholesterol biosynthesis is the conversion of desmosterol (3β-Cholesta-5,24-dien-3-ol) to cholesterol. This reaction is catalyzed by the enzyme Delta(24)-sterol reductase, encoded by the DHCR24 gene. DHCR24 reduces the C24-C25 double bond in the side chain of desmosterol, using NADPH as a cofactor. This enzyme is located in the endoplasmic reticulum and is critical for maintaining cholesterol homeostasis.

Mutations in the DHCR24 gene that result in reduced enzyme activity cause the rare autosomal recessive disorder desmosterolosis, which is characterized by elevated levels of desmosterol and decreased levels of cholesterol. The brain is particularly affected in this condition, as it relies on its own cholesterol production. Beyond its role in cholesterol synthesis, DHCR24 has been implicated in protecting cells from oxidative stress.

Table 2: DHCR24 Catalytic Reaction

Substrate Enzyme Product Cofactor

Conversion of Desmosterol to 7-Dehydrodesmosterol (B141393) (Cholesta-5,7,24-trien-3beta-ol)

While desmosterol is primarily converted to cholesterol, a portion of the sterol flux can be directed towards the synthesis of 7-dehydrodesmosterol (cholesta-5,7,24-trien-3beta-ol). This compound is a known sterol intermediate that contains double bonds at C5, C7, and C24. The introduction of the C7-C8 double bond is catalyzed by a C-5 sterol desaturase. The enzyme Lathosterol (B1674540) oxidase, encoded by the SC5D gene, is known to catalyze the dehydrogenation of a Δ⁷-sterol to a Δ⁵,⁷-sterol. Specifically, it can convert 5alpha-cholesta-7,24-dien-3beta-ol into 7-dehydrodesmosterol.

7-dehydrodesmosterol can then be acted upon by other enzymes in the pathway. For instance, 7-dehydrocholesterol reductase (DHCR7), the enzyme that converts 7-dehydrocholesterol to cholesterol, can also reduce the C7-C8 double bond of 7-dehydrodesmosterol to produce desmosterol. nih.govnih.gov This indicates a point of intersection and potential regulation between different branches of the terminal cholesterol synthesis pathways. The levels of these precursors, including 7-dehydrodesmosterol and desmosterol, have been shown to change significantly during development in tissues like the sciatic nerve and brain. nih.gov

Biosynthetic Origin of Desmosterol in Diverse Organisms

3β-Cholesta-5,24-dien-3-ol, commonly known as desmosterol, is a significant sterol intermediate found across a wide array of eukaryotic life. While it is famously recognized as the immediate precursor to cholesterol in the Bloch pathway of mammalian cholesterol biosynthesis, its presence and biosynthetic origins are not limited to animals. Detailed research has uncovered the synthesis and physiological relevance of desmosterol in a variety of organisms, including fungi, marine invertebrates, and various types of phytoplankton. The biosynthetic pathways leading to desmosterol can vary, reflecting the diverse evolutionary strategies for sterol synthesis among different taxa.

In mammals, the biosynthesis of cholesterol from lanosterol can proceed through two main routes: the Bloch and the Kandutsch-Russell pathways. Desmosterol is the ultimate intermediate in the Bloch pathway, where the reduction of the C24-C25 double bond is the final step in cholesterol formation wikipedia.org. This reaction is catalyzed by the enzyme 24-dehydrocholesterol reductase (DHCR24).

The fungus Mortierella alpina, belonging to the Zygomycetes, is a notable organism that accumulates desmosterol as its primary sterol, with levels exceeding 70% of its total sterols nih.gov. Unlike most fungi that synthesize ergosterol (B1671047), M. alpina has a sterol biosynthetic pathway that terminates with desmosterol nih.gov. A key enzyme in this pathway has been identified as a sterol Δ7 reductase (MoΔ7SR), which catalyzes the conversion of cholesta-5,7,24-trienol to desmosterol nih.gov. Research involving the silencing of the gene for MoΔ7SR resulted in a significant decrease in desmosterol and an accumulation of its precursor, cholesta-5,7,24-trienol, confirming the enzyme's crucial role in desmosterol biosynthesis in this fungus nih.gov. The substrate specificity of MoΔ7SR appears to be broad, as it can also reduce the Δ7 double bond in ergosterol precursors when expressed in other yeasts nih.gov.

The origin of desmosterol in marine invertebrates is often linked to their diet. Many of these organisms, including mollusks and crustaceans, have a limited or absent capacity for the de novo synthesis of sterols and must acquire them from dietary sources such as phytoplankton. These dietary phytosterols are then metabolized to cholesterol, with desmosterol frequently appearing as an intermediate. For instance, in some mollusks, fucosterol obtained from their diet is converted to cholesterol via desmosterol ifremer.fr. However, recent studies have challenged the notion that all invertebrates are incapable of de novo sterol synthesis. Research on the gutless marine annelid Olavius algarvensis has revealed its ability to synthesize sitosterol de novo. This pathway involves a non-canonical C-24 sterol methyltransferase (C24-SMT) that can use desmosterol as a substrate for methylation to produce 24-methylene-cholesterol, a precursor to other phytosterols biorxiv.orgnih.gov. This finding suggests that in some invertebrates, desmosterol can be a branch point in sterol synthesis, leading to either cholesterol or various phytosterols.

Desmosterol is also a known constituent of various phytoplankton, including red algae (Rhodophyceae) and diatoms. In many red algae, cholesterol is the predominant sterol, but desmosterol is also present, sometimes in significant amounts wikipedia.orgnih.govnih.gov. For example, in some species, desmosterol can constitute a major percentage of the total sterols wikipedia.org. The biosynthetic pathways in these organisms are not as well-defined as in mammals or some fungi, but the presence of desmosterol suggests an active sterol synthesis pathway.

Diatoms exhibit a remarkable diversity in their sterol composition, and their biosynthetic pathways appear to be a mosaic of plant, animal, and fungal genes. Desmosterol has been identified in a number of diatom species, including those of the genera Rhizosolenia and Chaetoceros wikipedia.org. The sterol biosynthesis in diatoms is thought to proceed via cycloartenol, similar to plants, but can lead to a variety of end products, including cholesterol and other phytosterols, with desmosterol as a potential intermediate researchgate.net. The presence and relative abundance of desmosterol can vary significantly between different diatom species researchgate.net.

Below are interactive data tables summarizing the presence and biosynthetic role of desmosterol in a selection of diverse organisms based on available research findings.

Table 1: Occurrence and Biosynthetic Role of Desmosterol in Various Organisms

Organism/GroupPrimary Role of DesmosterolKey Enzymes Involved (if known)Percentage of Total Sterols (approximate)References
Mammals Intermediate in the Bloch pathway of cholesterol synthesis24-dehydrocholesterol reductase (DHCR24)Variable, typically low wikipedia.org
Mortierella alpina (Fungus) Major end-product of sterol synthesisSterol Δ7 reductase (MoΔ7SR)>70% nih.gov
Marine Annelids (Olavius algarvensis) Intermediate in de novo phytosterol synthesisC-24 sterol methyltransferase (C24-SMT)Not specified as a major end product biorxiv.orgnih.gov
Red Algae (Rhodophyceae) Minor to major sterol componentNot fully elucidatedCan be a high percentage in some species wikipedia.orgnih.govnih.gov
Diatoms Intermediate in sterol biosynthesisChimeric pathway enzymesVariable, can be >20% in some radial centric diatoms researchgate.net
Marine Invertebrates (general) Intermediate in the conversion of dietary sterols to cholesterolNot fully elucidated in many speciesVariable, depends on diet ifremer.fr

Table 2: Detailed Research Findings on Desmosterol Biosynthesis

OrganismPrecursor Molecule(s)Key Enzymatic Step(s)Product(s)Research Finding Highlights
Mammals 7-dehydrodesmosterolReduction of the C7-C8 double bond by 7-dehydrocholesterol reductase (DHCR7)DesmosterolDesmosterol is the final intermediate before cholesterol in the Bloch pathway.
Mortierella alpina Cholesta-5,7,24-trienolReduction of the Δ7 double bond by Sterol Δ7 reductase (MoΔ7SR)DesmosterolThis fungus has a unique sterol pathway that terminates in desmosterol, not ergosterol.
Olavius algarvensis DesmosterolMethylation at C-24 by C-24 sterol methyltransferase (C24-SMT)24-methylene-cholesterolDemonstrates de novo phytosterol synthesis in an animal, with desmosterol as a key branch point.
Diatoms Cycloartenol-derived intermediatesA chimeric pathway involving enzymes with homology to plant, animal, and fungal enzymesCholesterol, other phytosterols (with desmosterol as an intermediate)Diatom sterol synthesis pathways are complex and evolutionarily mixed.

Biological and Physiological Functions of 3β Cholesta 5,24 Dien 3 Ol

Role in Cellular Membrane Structure and Function

As a fundamental component of cellular membranes, desmosterol (B1670304) plays a critical role in maintaining their structural integrity and fluidity. cymitquimica.comfrontiersin.org Research employing NMR, fluorescence, and EPR spectroscopy has revealed that the biophysical properties of phospholipid membranes containing desmosterol are very similar to those containing cholesterol. nih.gov This suggests that desmosterol can effectively replace cholesterol in cellular membranes without causing significant disruptions to the cell's homeostasis. nih.gov The double bond in desmosterol's side chain occupies additional free volume within the lower acyl chain region of the membrane, allowing it to condense lipid bilayers as effectively as cholesterol. nih.gov This capability is crucial for the formation of lipid domains, such as rafts, and for ensuring the proper organization and function of membrane proteins. nih.gov In the developing brain, the transient accumulation of desmosterol is thought to facilitate the rapid enrichment and distribution of membrane sterols. researchgate.net

Contribution to Sterol and Hormone Synthesis Beyond Cholesterol

Desmosterol is a pivotal intermediate in the Bloch pathway, the final step of which is its conversion to cholesterol by the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24). avantiresearch.comnih.gov However, its significance extends beyond being a simple precursor. In certain cellular contexts, the regulation of DHCR24 activity leads to an accumulation of desmosterol, which then exerts its own unique biological effects. researchgate.net For example, in the developing brains of all reported mammalian species, desmosterol transiently accumulates to represent up to 30% of total brain sterols. explorationpub.com This accumulation is proposed to be driven by the post-transcriptional repression of DHCR24 by progesterone (B1679170). researchgate.net Furthermore, desmosterol can serve as a precursor for steroidogenesis, and in some instances, it is even more effective than cholesterol in this role. frontiersin.org

Participation in Lipid Metabolism Regulatory Networks

Desmosterol is a master regulator of lipid metabolism, integrating cholesterol and fatty acid homeostasis, particularly in macrophages. avantiresearch.comnih.gov The regulated accumulation of desmosterol in macrophage foam cells underlies many homeostatic responses, including the activation of Liver X Receptor (LXR) target genes and the inhibition of Sterol Regulatory Element-Binding Protein (SREBP) target genes. nih.govnih.gov This dual action allows macrophages to suppress cholesterol synthesis while simultaneously up-regulating LXR-dependent efflux mechanisms to maintain cholesterol balance. nih.gov Desmosterol's ability to activate LXR and inhibit SREBP processing makes it a crucial molecule in preventing the lipid accumulation and inflammatory responses characteristic of atherosclerotic lesions. nih.govcornell.edu

Involvement in ATP Binding Cassette (ABC) Transporter Activity Modulation

ATP-binding cassette (ABC) transporters are a family of transmembrane proteins essential for sterol homeostasis. nih.gov Desmosterol has been shown to modulate the activity of several ABC transporters. Specifically, ABCG1 and ABCG4 are involved in mediating the efflux of both desmosterol and cholesterol to high-density lipoproteins (HDL). eur.nlresearchgate.net In astrocytes, the combined deficiency of ABCG1 and ABCG4 leads to impaired efflux and subsequent accumulation of these sterols. nih.goveur.nl This suggests that these transporters have overlapping functions in facilitating the removal of cholesterol and desmosterol from brain cells. nih.gov Furthermore, the LXR activation by desmosterol upregulates the expression of ABCA1 and ABCG1, key transporters involved in cholesterol efflux from macrophages. pnas.org This highlights a mechanism by which desmosterol promotes reverse cholesterol transport.

Interaction with Intracellular Hedgehog Signal Transduction

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis. nih.gov Sterols, including cholesterol and its precursors, are known to play a role in this pathway by modulating the activity of the oncoprotein Smoothened (SMO). nih.govpnas.org Desmosterol itself can support the activation of SMO. nih.gov However, the precise role of desmosterol in Hh signaling is complex. For instance, the loss of the enzyme DHCR24, which converts desmosterol to cholesterol, has been shown to block Hh signaling, suggesting a critical role for cholesterol itself. nih.gov Yet, in cells lacking DHCR24, exogenous cholesterol fails to rescue Hh signaling, indicating a more intricate regulatory mechanism. nih.gov Some studies suggest that Canopy4 (CNPY4), a Saposin-like protein, regulates the Hh pathway by modulating the levels of membrane sterol lipids, including desmosterol. nih.gov

Regulation of Inflammatory Signaling in Macrophages

Desmosterol plays a significant role in dampening inflammatory responses, particularly in macrophages. avantiresearch.comnih.gov It has been identified as an emergent immune regulator in macrophages, especially in response to lipid overloading. pnas.orgnih.gov The accumulation of desmosterol in macrophage foam cells is associated with a "deactivated" phenotype, characterized by the suppression of pro-inflammatory genes. nih.gov This anti-inflammatory effect is mediated, in part, through the activation of LXR. avantiresearch.com Depletion of desmosterol in macrophages leads to enhanced inflammasome activation, specifically the NLRP3 inflammasome, and promotes vascular inflammation. pnas.orgnih.gov Conversely, maintaining desmosterol levels helps to alleviate inflammation. avantiresearch.com

Desmosterol as a Liver X Receptor (LXR) Agonist

Desmosterol is a potent endogenous agonist for the Liver X Receptor (LXR). avantiresearch.compnas.org It has been identified as the dominant LXR ligand in macrophage foam cells. avantiresearch.comnih.gov Upon binding to LXR, desmosterol activates a suite of target genes involved in cholesterol efflux and fatty acid synthesis, while also suppressing inflammatory responses. avantiresearch.comcornell.edu This LXR-mediated activity is cell-specific; desmosterol strongly activates LXR target genes in macrophages but has minimal effect in hepatocytes. nih.govbiorxiv.org This selective activation in macrophages makes desmosterol a key player in the homeostatic responses to cholesterol loading and inflammation in the context of atherosclerosis. nih.gov The activation of LXR by desmosterol not only promotes the removal of excess cholesterol but also contributes to the anti-inflammatory phenotype of macrophages. avantiresearch.compnas.org

Research Findings on Desmosterol's Functions

Desmosterol and Neurodevelopmental Processes

Desmosterol, also known as 3β-Cholesta-5,24-dien-3-ol, plays a crucial role in neurodevelopment. During the development of the brain, there is a significant, albeit temporary, buildup of desmosterol, which can constitute up to 30% of the total sterols in the brain. nih.govresearchgate.net This phenomenon is observed across various mammalian species, including humans. nih.govresearchgate.net The brain is the organ with the highest concentration of cholesterol in the body, and this sterol is vital for the structure and function of cell membranes, as well as for processes like synapse formation, dendrite differentiation, and axonal growth. nih.gov

The accumulation of desmosterol is thought to be a regulated process. One proposed mechanism involves the post-transcriptional repression of the enzyme 3β-hydroxysterol 24-reductase (DHCR24) by progesterone. nih.govresearchgate.net DHCR24 is responsible for the final step in cholesterol synthesis, converting desmosterol to cholesterol. nih.gov By suppressing this enzyme, progesterone may facilitate the rapid enrichment of desmosterol in the developing brain. nih.govresearchgate.net This accumulation is considered beneficial for several reasons. Desmosterol has distinct properties that may increase the pool of membrane-active sterols. nih.govresearchgate.net It is a poorer substrate for esterification compared to cholesterol and cannot be hydroxylated to 24S-hydroxycholesterol, a secretory sterol in the brain. nih.govresearchgate.net Furthermore, desmosterol may activate Liver X Receptors (LXRs), which in turn can stimulate the secretion of sterols from astrocytes. nih.govresearchgate.net

Disruptions in the cholesterol biosynthesis pathway, including the step involving desmosterol, can lead to severe neurodevelopmental disorders. unmc.edu For instance, desmosterolosis, a rare genetic disorder caused by a deficiency in the DHCR24 enzyme, results in an excess of desmosterol and is associated with significant developmental delays and malformations of various organs, including the brain. mdpi.com This underscores the importance of the tightly regulated balance of sterols during neurodevelopment. The transient accumulation of desmosterol is believed to be a critical event for the proper myelination process, although it may also reflect the limited activity of the DHCR24 enzyme in the developing brain. jci.org

Sterol Homeostasis in Different Tissues and Organisms

Sterol homeostasis, the maintenance of a stable level of sterols, is a critical process for the proper functioning of cells and organisms. nih.gov Cholesterol, a principal sterol in animals, is a key component of cell membranes and is particularly abundant in the brain and spinal cord. wikipedia.org The regulation of cholesterol levels is complex and involves a balance between synthesis, uptake, and excretion. wikipedia.org

The brain maintains a distinct sterol profile, largely independent of the rest of the body due to the blood-brain barrier. nih.gov This barrier prevents cholesterol from the periphery from entering the brain, meaning the brain must synthesize its own cholesterol. youtube.com During development, the brain exhibits a unique characteristic: a significant accumulation of desmosterol. nih.govresearchgate.net This accumulation can reach up to 30% of the total brain sterols and appears to be a conserved feature across mammalian species. nih.govresearchgate.net

The high levels of desmosterol are attributed to the reduced activity of the enzyme DHCR24, which converts desmosterol to cholesterol. nih.gov This reduced activity is not necessarily a defect but may be a regulated mechanism to ensure a rapid supply of sterols for the growing brain. nih.govresearchgate.netnih.gov Desmosterol itself has been suggested to have independent functions beyond being a cholesterol precursor, potentially influencing membrane fluidity and signaling pathways. jci.org The regulation of DHCR24 expression is complex, with factors like the RE1-Silencing Transcription factor (REST) playing a role. nih.gov The intricate control of sterol levels, including the transient peak of desmosterol, highlights the specialized metabolic environment of the developing brain. nih.govresearchgate.net

Desmosterol is a natural component of human milk, indicating its importance for the developing infant. nih.gov Studies have consistently identified its presence in milk samples from mothers at various stages of lactation. nih.gov The concentration of desmosterol in breast milk has been observed to increase as lactation progresses. One study reported a significant rise from an average of 0.6 mg/100 ml at 2 weeks postpartum to 1.3 mg/100 ml at 16 weeks postpartum. nih.gov

Research comparing human milk from different Asian countries found that desmosterol concentrations were generally similar, with averages ranging from 11.2 to 12.8 mg/L. nih.gov However, there was considerable individual variation. nih.gov Interestingly, factors such as the mother's body mass index (BMI) and the stage of lactation did not appear to significantly affect desmosterol levels in these populations. nih.gov The presence and dynamic changes of desmosterol in human milk suggest a specific nutritional role for this sterol in infant development.

Data Tables

Table 1: Desmosterol Concentration in Human Milk at Different Postpartum Stages

Postpartum WeekAverage Desmosterol Concentration (mg/100 ml)
20.6
6Data not specified
12Data not specified
161.3

Source: Clark et al., 1983. nih.gov

Table 2: Average Desmosterol and Cholesterol Concentrations in Human Milk from Four Asian Countries

CountryAverage Desmosterol Concentration (mg/L)Average Cholesterol Concentration (mg/L)Cholesterol:Desmosterol Ratio
China11.291.68.2
VietnamData not specified113.811.2
KoreaData not specified90.29.7
Pakistan9.4175.720.4

Source: Adapted from a 2022 study on human milk from four Asian countries. nih.gov

Methodologies for Research and Analysis of 3β Cholesta 5,24 Dien 3 Ol

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 3β-Cholesta-5,24-dien-3-ol, enabling its separation from complex mixtures and its subsequent quantification. Gas chromatography and liquid chromatography, particularly when coupled with mass spectrometry, are the most powerful and widely used approaches.

Gas Chromatography-Mass Spectrometry (GC-MS) for Sterol Profiling

Gas chromatography-mass spectrometry (GC-MS) is a robust and highly sensitive technique for the comprehensive analysis of sterols, including 3β-Cholesta-5,24-dien-3-ol. magtechjournal.comrsc.orgrsc.org This method is frequently used for impurity profiling of bulk cholesterol and for determining the concentrations of non-cholesterol sterols in biological samples like human plasma. magtechjournal.comrsc.orgpsu.edu The principle involves the separation of volatile compounds in the gas phase followed by their detection and identification based on their mass-to-charge ratio. For sterol analysis, capillary columns, such as those with a phenylmethylsilicone gum stationary phase, are commonly employed. rsc.orgpsu.edu

In a typical GC-MS analysis of sterols, the sample undergoes saponification at a high temperature using an ethanolic potassium hydroxide (B78521) solution to hydrolyze sterol esters. nih.govnih.gov The resulting free sterols are then extracted from the unsaponifiable fraction using a solvent like toluene. nih.gov To enhance volatility and improve chromatographic peak shape, the extracted sterols are derivatized before injection into the GC system. aocs.orgmdpi.com The separation is achieved on a capillary column, such as an HP-5MS, with a specific temperature program. magtechjournal.com For instance, an initial column temperature of 200°C can be held for 2 minutes, then ramped up to 280°C and held for an extended period. magtechjournal.com The mass spectrometer, operating in selective ion monitoring (SIM) mode, allows for the sensitive and specific detection of target sterols. magtechjournal.com Electron impact (EI) ionization is a common method used in GC-MS for the analysis of sterols, typically at an energy of 70 eV, which generates characteristic fragmentation patterns useful for identification. aocs.org

Derivatization Strategies for GC-MS Analysis (e.g., BSTFA)

Due to their low volatility, sterols like 3β-Cholesta-5,24-dien-3-ol require derivatization prior to GC-MS analysis. mdpi.com Silylation is the most common derivatization technique, which involves replacing the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. aocs.org This process increases the volatility and thermal stability of the sterols. mdpi.com

A widely used silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used in combination with a catalyst like trimethylchlorosilane (TMCS). aocs.orgmdpi.com The derivatization reaction is typically carried out by heating the dried sterol extract with BSTFA and a solvent like pyridine (B92270) at a specific temperature and time, for example, at 60-70°C for up to an hour or at 100°C for one hour. aocs.orgmdpi.com It is crucial to ensure the absence of moisture in the sample extract before derivatization, as water can deactivate the silylating reagent. researchgate.net An alternative to the conventional heating method is injection-port derivatization, where the silylation with BSTFA occurs directly in the hot GC injection port, simplifying the procedure. nih.gov

Use of Internal Standards (e.g., Stigmasterol)

To ensure accurate and reproducible quantification in GC-MS analysis, an internal standard (IS) is essential. aocs.org The IS is a compound with similar chemical properties to the analyte that is added to the sample in a known concentration at the beginning of the analytical procedure. mun.ca This helps to correct for variations in sample preparation, derivatization, and instrument response. mun.ca

For sterol analysis, several compounds have been used as internal standards, including epicoprostanol, dihydrocholesterol, and 5α-cholestane. magtechjournal.comaocs.org Stigmasterol is another relevant sterol that can be quantified using these methods. nih.govnih.gov The choice of an internal standard is critical; it should not be naturally present in the sample and should have a retention time that does not interfere with the analytes of interest. mun.ca For example, in the analysis of sterols in silkworm larvae, cholesterol-3,4-¹³C₂ was used as an internal standard. cabidigitallibrary.org The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard, which is then compared to a calibration curve prepared with known concentrations of the target sterol and the internal standard. nih.govaocs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Hydroxy Sterols

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly specific and sensitive method for the quantification of sterols, including 3β-Cholesta-5,24-dien-3-ol, and their hydroxylated metabolites. cabidigitallibrary.orgmedpace.com This technique is particularly valuable for analyzing complex biological matrices like plasma and brain tissue. medpace.comnih.gov LC-MS/MS offers the advantage of analyzing non-volatile and thermally labile compounds without the need for derivatization, although derivatization can sometimes be used to enhance ionization efficiency. nih.govnih.gov

In a typical LC-MS/MS method for desmosterol (B1670304), the sterols are first extracted from the biological sample, often using liquid-liquid extraction. medpace.com The chromatographic separation is then performed on a reversed-phase column, such as a C18 or a pentafluorophenyl (PFP) stationary phase. medpace.comnih.gov The use of a PFP column can provide different retention mechanisms compared to standard C18 columns, aiding in the separation of structurally similar sterols. nih.gov The separated compounds are then introduced into the mass spectrometer, which is operated in a specific mode, such as positive atmospheric pressure chemical ionization (APCI). medpace.com Multiple reaction monitoring (MRM) is a common acquisition mode in tandem mass spectrometry, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This provides high selectivity and sensitivity for quantification. medpace.com For desmosterol, the MRM transition of m/z 367.4 → 147.1 has been used for its quantification in human plasma. medpace.com

Spectroscopic and Spectrometric Characterization Methods

While chromatographic techniques are excellent for separation and quantification, spectroscopic and spectrometric methods are indispensable for the definitive structural elucidation of 3β-Cholesta-5,24-dien-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise chemical structure of molecules, including complex sterols like 3β-Cholesta-5,24-dien-3-ol. nih.govdtu.dk Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the carbon-hydrogen framework of the molecule.

1D NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the different types of protons and carbons present in the molecule and their chemical environments. mdpi.com For instance, the ¹H NMR spectrum of a related compound, after desulfation, showed characteristic signals for angular methyl groups, an oxygenated methine, and double bonds, which are key features of the sterol backbone. mdpi.com

2D NMR techniques, such as Total Correlation Spectroscopy (TOCSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are used to establish the connectivity between atoms within the molecule. dtu.dkacs.org TOCSY experiments can be used to identify coupled proton spin systems, helping to piece together fragments of the molecule. mdpi.com NOESY experiments provide information about the spatial proximity of protons, which is crucial for determining the stereochemistry of the molecule. dtu.dk For example, a strong NOE correlation between the protons of a methyl group and an aromatic proton can confirm the major conformation of a molecule. dtu.dk The combination of 1D and 2D NMR data allows for the unambiguous assignment of all proton and carbon signals and the complete structural elucidation of 3β-Cholesta-5,24-dien-3-ol. nih.gov

Below is a table summarizing the key analytical techniques used for the analysis of 3β-Cholesta-5,24-dien-3-ol:

Analytical TechniquePurposeKey Features
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and QuantificationRequires derivatization (e.g., silylation with BSTFA) to increase volatility. Use of internal standards (e.g., stigmasterol) for accurate quantification. magtechjournal.comrsc.orgnih.govaocs.orgmdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation and QuantificationSuitable for non-volatile compounds without derivatization. High sensitivity and selectivity using MRM mode. mdpi.comcabidigitallibrary.orgmedpace.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Elucidation1D (¹H, ¹³C) and 2D (TOCSY, NOESY) experiments provide detailed structural and stereochemical information. nih.govdtu.dkmdpi.comacs.orgnih.gov

Electron Ionization Mass Spectrometry (EIMS) for Molecular Weight and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EIMS) is a powerful "hard" ionization technique used for determining the molecular weight and elucidating the structure of organic compounds like desmosterol through fragmentation analysis. creative-proteomics.comyoutube.com In this method, high-energy electrons (typically 70 eV) bombard the sample molecule, causing it to ionize and break apart into a series of characteristic fragment ions. creative-proteomics.comyoutube.comyoutube.com The resulting mass spectrum is a fingerprint of the molecule, plotting the mass-to-charge ratio (m/z) of the ions against their relative abundance.

For 3β-Cholesta-5,24-dien-3-ol (molecular weight: 384.6 g/mol ), the EIMS spectrum provides key data for its identification. nist.govnih.gov The analysis reveals a molecular ion peak [M]+ corresponding to its molecular weight. The extensive fragmentation provides structural information. creative-proteomics.com While a detailed fragmentation pattern for desmosterol is complex, analysis of related sterols shows that characteristic fragments arise from cleavage of the steroid nucleus and the side chain, allowing for its differentiation from other sterols like cholesterol. nih.gov This technique is particularly effective when coupled with Gas Chromatography (GC-MS), which separates components of a mixture before they enter the mass spectrometer. creative-proteomics.com

Table 1. Key Properties of 3β-Cholesta-5,24-dien-3-ol for Mass Spectrometry
PropertyValueReference
Chemical FormulaC27H44O nih.gov
Molecular Weight384.6 g/mol nih.gov
Ionization TechniqueElectron Ionization (EI) creative-proteomics.comnist.gov
Common ApplicationCoupled with Gas Chromatography (GC-MS) for analysis of biological fluids and other complex mixtures. creative-proteomics.com

X-ray Diffraction for Stereochemical Assignments

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule, including its stereochemistry. uh.edu The technique involves directing X-rays at a single crystal of the compound. The X-rays are diffracted by the electrons in the crystal, creating a unique diffraction pattern. By analyzing this pattern, researchers can calculate the electron density and thus determine the precise position of each atom in the molecule. uh.edu

While X-ray diffraction is a powerful tool, obtaining a crystal of sufficient quality can be a significant challenge, especially for molecules like sterols. There is a tendency to implicitly trust published crystal structures, but it is important to critically evaluate the quality of the data, often judged by metrics like the R-value and the resolution. uh.edu For complex biological molecules, microcrystal electron diffraction (MicroED) is an emerging alternative that can determine high-resolution structures from crystals far smaller than those required for X-ray diffraction. youtube.com Although a specific high-resolution crystal structure for desmosterol was not found in the search results, molecular dynamics simulations based on its known structure have been performed. nih.gov These simulations show that the double bond at C24 in desmosterol's side chain creates a rigid structure, causing it to tilt differently within a membrane compared to cholesterol. nih.gov

Bioassays for Functional Analysis (e.g., ATP binding cassette transporter activity)

Bioassays are essential for understanding the physiological roles of desmosterol. A key area of research is its interaction with ATP-binding cassette (ABC) transporters. Studies have shown that ABCG1 and ABCG4 transporters are involved in the efflux of desmosterol and cholesterol from cells to high-density lipoprotein (HDL). nih.gov

A common bioassay to investigate this involves overexpressing or knocking out the genes for these transporters in cultured cells, such as astrocytes. nih.gov Researchers can then measure the movement of labeled desmosterol from the cells into the surrounding medium containing HDL. In one study, combined deficiency of ABCG1 and ABCG4 in astrocytes led to defective efflux and subsequent accumulation of desmosterol within the cells. nih.gov

This accumulation of desmosterol, a known activator (agonist) of the Liver X Receptor (LXR), leads to downstream effects. nih.govavantiresearch.comresearchgate.net LXR activation can be measured using reporter gene assays, where cells are engineered with a reporter gene (like luciferase) under the control of an LXR-responsive element. Increased desmosterol levels activate LXR, which then drives the expression of the reporter gene, providing a quantifiable output. This leads to increased expression of LXR target genes, such as ABCA1 and apolipoprotein E. nih.govresearchgate.net These assays demonstrate that desmosterol is a key signaling molecule integrating sterol metabolism with inflammatory responses and lipid transport. avantiresearch.compnas.org

Table 2. Bioassays for Analyzing Desmosterol Function
Bioassay TypePurposeKey FindingsReference
Cellular Efflux AssayTo measure the transport of desmosterol out of cells.ABCG1 and ABCG4 mediate desmosterol efflux to HDL. Combined deficiency leads to intracellular accumulation. nih.gov
LXR Reporter Gene AssayTo quantify the activation of the Liver X Receptor by desmosterol.Desmosterol is an endogenous LXR ligand that activates the receptor, leading to the expression of target genes. avantiresearch.comnih.gov
Gene Expression Analysis (qRT-PCR)To measure changes in the expression of LXR target genes (e.g., ABCA1).Accumulation of desmosterol leads to increased expression of LXR target genes. nih.gov

Genetic and Molecular Approaches for Studying Desmosterol Metabolism

Genetic and molecular techniques are fundamental to understanding the regulation of desmosterol metabolism. The key enzyme responsible for converting desmosterol to cholesterol is 3β-hydroxysterol Δ24-reductase, encoded by the DHCR24 gene. nih.govresearchgate.netmedlineplus.gov

Studying mutations in the DHCR24 gene has been critical. At least seven mutations in this gene are known to cause desmosterolosis, a rare genetic disorder characterized by elevated desmosterol levels and reduced cholesterol, leading to severe neurological problems. medlineplus.govnih.gov Analysis of patient DNA can identify these specific mutations. nih.govnih.gov

Molecular approaches also involve studying the regulation of the DHCR24 gene itself. For instance, researchers use techniques like quantitative real-time PCR (qRT-PCR) to measure the levels of DHCR24 mRNA in different tissues or under different conditions. nih.gov It has been shown that in macrophage foam cells, DHCR24 expression is down-regulated, leading to the accumulation of desmosterol, which then acts as a signaling molecule. nih.govnih.gov Furthermore, proteomic screens have been used to identify proteins that physically interact with the DHCR24 enzyme, revealing that it can form a complex with DHCR7, another enzyme in the cholesterol synthesis pathway, suggesting a coordinated regulation of the final steps of cholesterol production. nih.gov

Recombinant Strain Applications in Enzymatic Studies

The use of recombinant strains, such as yeast (Saccharomyces cerevisiae or Pichia pastoris) and bacteria (E. coli), is a cornerstone of enzymatic studies of desmosterol metabolism. nih.govunimi.itnih.gov These systems allow for the production of large quantities of specific enzymes, like DHCR24, for detailed characterization.

Attempts to produce active human DHCR24 in E. coli or S. cerevisiae have faced challenges, but expression in Pichia pastoris has shown promise. unimi.it A particularly powerful application is to express mutant versions of the DHCR24 enzyme found in patients with desmosterolosis. By expressing these patient alleles in a yeast strain, researchers can directly test how a specific mutation affects the enzyme's ability to convert desmosterol to cholesterol. nih.govnih.gov For example, this method was used to confirm that specific missense mutations identified in patients were indeed the cause of the disease by showing reduced or abolished enzyme activity in vitro. nih.govnih.gov

These recombinant systems are also invaluable for metabolic engineering. By modifying the native ergosterol (B1671047) synthesis pathway in yeast and introducing heterologous genes like human DHCR24, researchers can create microbial cell factories that produce specific sterols, including cholesterol and its precursors. researchgate.net This allows for the systematic study of the pathway and the function of individual enzymes in a controlled genetic background.

Synthetic and Enzymatic Transformations of 3β Cholesta 5,24 Dien 3 Ol

Chemoenzymatic Conversions of Desmosterol (B1670304)

Chemoenzymatic synthesis leverages the high selectivity of enzymes with the versatility of chemical reactions to create complex molecules. While direct chemoenzymatic conversions of desmosterol are not extensively documented in publicly available research, the principles can be extrapolated from studies on similar phytosterols. A common strategy involves using chemical reactions to introduce a linker or functional group, which is then subjected to enzyme-catalyzed modification.

For instance, a novel method for the chemoenzymatic synthesis of hydrophilic phytosterol derivatives has been developed, which could theoretically be adapted for desmosterol. researchgate.net This process involves:

Chemical Esterification: The sterol is first chemically reacted with a dicarboxylic acid anhydride (B1165640) (e.g., succinic anhydride) to form a sterol hemisuccinate.

Enzymatic Coupling: The resulting intermediate is then coupled with a hydrophilic moiety, such as polyethylene (B3416737) glycol (PEG), through lipase-catalyzed esterification. researchgate.net

This approach significantly enhances the water solubility of the sterol, which could be advantageous for creating desmosterol derivatives with improved bioavailability for research purposes. researchgate.net

Biocatalytic Approaches to Sterol Transformations

Biocatalysis utilizes whole cells or isolated enzymes to perform specific and stereoselective transformations, often under mild conditions, which is particularly useful for complex molecules like sterols.

The conversion of cholesterol to provitamin D3 (7-dehydrocholesterol or 7-DHC) is a critical transformation, as 7-DHC is the immediate precursor to vitamin D3. youtube.com This conversion is catalyzed by the enzyme 7-dehydrocholesterol (B119134) reductase (DHCR7), which introduces a double bond at the C7-C8 position of the sterol ring. researchgate.netnih.gov While this is a key step in the Kandutsch-Russell pathway of cholesterol biosynthesis, researchers have explored harnessing this enzymatic activity for biotechnological production. nih.govacs.org

The ciliate Tetrahymena thermophila has been investigated as a biological system for the biotransformation of sterols. This organism can take up cholesterol and convert it into various unsaturated sterols, including provitamin D3. The key enzyme responsible is a C7-desaturase. Research has demonstrated that by growing Tetrahymena in the presence of cholesterol, a significant portion can be converted to 7-DHC. This biocatalytic method presents a greener alternative to the complex and contaminating chemical synthesis methods traditionally used.

In one study, after 72 hours of cultivation, up to 87% of the initial cholesterol was converted into unsaturated sterols by Tetrahymena. This highlights the potential of using whole-cell biocatalysts for the production of provitamin D3 and its analogues.

Enzymes play a crucial role in modifying the saturation of the sterol nucleus and side chain.

Reduction Reactions: The most significant enzyme-mediated reduction involving desmosterol is its conversion to cholesterol, which is the final step of the Bloch pathway of cholesterol biosynthesis. wikipedia.org This reaction is catalyzed by 3β-hydroxysterol Δ24-reductase (DHCR24) , which specifically reduces the C-24 double bond in the side chain. wikipedia.orgmdpi.com

Inhibition of DHCR24 has become a research focus, as the resulting accumulation of desmosterol has been linked to anti-inflammatory effects and the regulation of lipid metabolism. mdpi.comavantiresearch.com Several small molecule inhibitors of DHCR24, such as SH-42, have been developed to intentionally promote the accumulation of desmosterol for research into its therapeutic potential. mdpi.com

Desaturation Reactions: Enzyme-mediated desaturation introduces double bonds into the sterol structure. The enzyme sterol Δ5-desaturase , for example, is responsible for creating the Δ5 double bond in the B-ring of the sterol nucleus. nih.gov Another key desaturase is the previously mentioned lathosterol (B1674540) oxidase (or sterol C5-desaturase) , which introduces the C5 double bond. nih.gov While these enzymes are part of the natural biosynthetic pathway, their substrate specificity can be explored to create novel sterol derivatives. For instance, the enzyme that converts lathosterol to 7-dehydrocholesterol is a Δ7-desaturase.

The reduction of cholesta-5,7,24-trien-3β-ol to desmosterol is catalyzed by DHCR7, demonstrating its role in both reduction and as a key branching point in sterol synthesis. reactome.orgreactome.org

Chemical Synthesis of Desmosterol and its Derivatives for Research Purposes

Chemical synthesis provides access to desmosterol analogues and derivatives that are not found in nature, which are essential tools for studying its biological functions.

The creation of a quaternary carbon center at the C-24 position of a sterol side chain represents a significant synthetic challenge due to steric hindrance. A quaternary carbon is one that is bonded to four other carbon atoms. While the direct synthesis of a C-24 quaternary desmosterol derivative is not commonly reported, methods for constructing complex, substituted sterol side chains are relevant.

Research has focused on the stereospecific construction of vicinal stereocenters, which are adjacent chiral centers. One innovative approach involves the nucleophilic substitution at a quaternary carbon stereocenter of a polysubstituted cyclopropyl (B3062369) methyl phosphate (B84403) using organoaluminum species. This reaction proceeds with a complete inversion of configuration, allowing for the controlled synthesis of complex acyclic hydrocarbon chains that could be appended to a sterol nucleus.

More directly related to desmosterol, a highly stereoselective method for constructing C-24 and C-25 oxysterols has been achieved using desmosterol acetate (B1210297) as the starting material. researchgate.net The key step is an improved Sharpless catalytic asymmetric dihydroxylation, which introduces hydroxyl groups across the C-24 double bond with 100% diastereomeric excess. researchgate.net Although this does not create a quaternary center, it demonstrates the high degree of stereochemical control that can be exerted at this position, which is a foundational concept for building more complex structures like quaternary centers.

Structure-activity relationship (SAR) studies involve synthesizing a series of related compounds (analogs) to determine how specific structural features affect their biological activity. This is crucial for optimizing lead compounds in drug discovery.

Desmosterol has been identified as an endogenous ligand for the Liver X Receptor (LXR), a key regulator of lipid metabolism. avantiresearch.com To probe this interaction, synthetic analogues of desmosterol are valuable. For example, studies have used synthetic mimetics of desmosterol to investigate cell-specific LXR responses. avantiresearch.com

Furthermore, the synthesis of inhibitors for the enzyme DHCR24 is an active area of research driven by SAR. Starting from known sterol-based inhibitors, medicinal chemists design and synthesize novel analogues to improve potency and selectivity. For instance, the development of the DHCR24 inhibitor SH-42 was based on the structures of other known sterol inhibitors. mdpi.com A recent thesis described the synthesis of steroid-like analogues of DHCR24 inhibitors, modifying the A and B rings of the sterol nucleus to create novel tri- and tetracyclic compounds for SAR studies. uni-muenchen.de These studies help to map the pharmacophore required for potent DHCR24 inhibition, which in turn helps to understand the function of desmosterol itself.

Enzyme/Method Substrate Product Transformation Type Reference(s)
ChemoenzymaticPhytosterolPhytosteryl polyethylene glycol succinateEsterification & Coupling researchgate.net
Tetrahymena thermophila (C7-desaturase)CholesterolProvitamin D3 (7-DHC)Biocatalytic Desaturation
DHCR24DesmosterolCholesterolEnzymatic Reduction wikipedia.orgmdpi.com
DHCR7Cholesta-5,7,24-trien-3β-olDesmosterolEnzymatic Reduction reactome.orgreactome.org
Sharpless DihydroxylationDesmosterol Acetate(24S,25)-Dihydroxycholesterol derivativeChemical Dihydroxylation researchgate.net

Ecological and Evolutionary Aspects of 3β Cholesta 5,24 Dien 3 Ol

Desmosterol (B1670304) as a Biomarker in Environmental Studies

Desmosterol serves as a crucial biomarker in environmental science, aiding in the reconstruction of past environmental conditions and the assessment of ecosystem composition. wikipedia.org Its chemical stability and specific biological origins make it a reliable indicator for certain types of organic matter.

The presence of desmosterol in marine sediments is often used to trace the input of organic matter from algal sources. wikipedia.org High concentrations of desmosterol have been detected in surface sediments, such as those off the Peruvian Shelf, directly linking the sedimentary organic matter to overlying phytoplankton populations. wikipedia.org For instance, significant yields of desmosterol have been found in samples of the diatom Rhizosolenia setigera. wikipedia.org This utility as a biomarker allows scientists to study trends in steroid chemistry during the early stages of diagenesis and to diagnose anoxic conditions in marine environments. wikipedia.org

Desmosterol is a recognized biomarker for the presence of specific zooplankton, particularly copepods. wikipedia.org In a study conducted in Balsfjorden, Northern Norway, the levels of desmosterol were used to infer the abundance of copepods. wikipedia.org Low amounts of desmosterol were observed during peak chlorophyll levels associated with a phytoplankton bloom of Phaeocystis pouchetii and Thalassiosira decipiens, suggesting a low abundance or efficient removal of copepods during this period. wikipedia.org Desmosterol is a lipid found in the membranes of phytoplankton, which are then consumed by copepods, leading to its accumulation in these zooplankters. wikipedia.org

Table 1: Desmosterol as a Biomarker for Specific Organisms

Organism GroupOrganism ExampleRole of DesmosterolLocation of Study
ZooplanktonCopepodsBiomarker for presence and abundanceBalsfjorden, Northern Norway
PhytoplanktonRhizosolenia setigera (Diatom)Source of desmosterol in sedimentsWestern Svalbard
PhytoplanktonPhaeocystis pouchetii, Thalassiosira decipiensContributor to low desmosterol during bloomsBalsfjorden, Northern Norway

Distribution and Occurrence of Desmosterol in Natural Sources

Desmosterol is widely distributed in the marine environment and has also been identified in terrestrial organisms. wikipedia.orgnih.gov Its occurrence spans across various phyla, highlighting its fundamental role in the biology of many organisms.

Desmosterol has been identified in a variety of marine invertebrates, with marine sponges being a notable source. wikipedia.org While it is present in sponges, it's important to note that bacterial symbionts within the sponge can modify desmosterol through alkylation to produce other sponge-specific biomarkers like 24-isopropenylcholesterol and 24-isopropylidenecholesterol. wikipedia.org The sterol composition of deep-sea sponges and corals often reflects their diet, which includes phytoplankton and zooplankton, primary sources of desmosterol. mdpi.com

Desmosterol is not limited to marine invertebrates. It is a known constituent of red algae, where it can be found in significant percentages. wikipedia.org Species such as Laurencia pinnatifida, Polysiphonia nigrescens, Porphyra purpurea, and Rhodymenia palmata (Dulse) have been shown to contain desmosterol. wikipedia.org In fact, desmosterol is considered a dominant sterol in red and brown macroalgae. nih.govnih.govfrontiersin.org

In the animal kingdom, desmosterol is an immediate precursor to cholesterol in the Bloch pathway of cholesterol synthesis in mammals. wikipedia.orgavantiresearch.comnih.gov Consequently, it is found in various animal tissues. For example, desmosterol has been isolated from the brain tissue of calves, piglets, chickens, and rats. nih.gov Research has shown that desmosterol levels in the brain of rats increase sharply during the first 12 days after birth, suggesting a role in the formation of the myelin sheath in nerve tissue. nih.gov

Table 2: Occurrence of Desmosterol in Various Natural Sources

KingdomPhylum/DivisionOrganism TypeSpecific Examples
ProtistaRhodophytaRed AlgaeLaurencia pinnatifida, Porphyra purpurea, Rhodymenia palmata
AnimaliaPoriferaMarine SpongesVarious species
AnimaliaAnnelidaSegmented Worms
AnimaliaMolluscaMolluscs
AnimaliaArthropodaBarnaclesBalanus glandula
AnimaliaChordataMammalsRats, Calves, Piglets
AnimaliaChordataBirdsChickens

Preservation Potential of Desmosterol in Environmental Samples

The preservation of sterols in environmental archives like sediments is crucial for their use as biomarkers. While desmosterol is utilized as a biomarker, its preservation potential can be influenced by various factors. In the context of marine sponges, desmosterol can be biochemically altered by symbiotic bacteria, which could affect its long-term preservation signature. wikipedia.org There is currently limited data to definitively conclude that desmosterol has a high preservation potential compared to other sterols. wikipedia.org The transformation of desmosterol into other compounds, both biologically and diagenetically, is an important consideration when interpreting its presence in ancient environmental samples.

Alkylation of Desmosterol by Bacterial Symbionts

The molecular structure of sterols can be modified through a process called alkylation, which involves the addition of an alkyl group to the sterol's side chain. This process is particularly significant in the study of chemical fossils (biomarkers) in the geologic record.

Recent research has shed light on the role of bacterial symbionts in the alkylation of Desmosterol. Enzymes known as sterol methyltransferases (SMTs) are responsible for catalyzing the methylation of the sterol side chain. biorxiv.org Studies have demonstrated that SMTs from bacterial symbionts, particularly those found in marine sponges, are capable of alkylating Desmosterol. biorxiv.org

In laboratory settings, these bacterial SMTs have been shown to convert Desmosterol into 24-methyl sterols, such as 24-methylenecholesterol and codisterol. biorxiv.org Some bacterial SMTs can even perform two consecutive methylations, leading to the formation of 24-ethyl sterols like fucosterol and isofucosterol. biorxiv.org Furthermore, specific bacterial methyltransferases have been identified that can produce 24-isopropyl sterols through sequential methylations of the sterol side chain. researchgate.net This is noteworthy because 24-isopropylcholestane, the diagenetic product of 24-isopropyl sterols, has been used as a biomarker for ancient marine demosponges, potentially representing early animal life. biorxiv.orgresearchgate.net

The discovery that bacterial symbionts possess the genomic capacity to synthesize these side-chain alkylated sterols suggests they may contribute to the sterol profile of their hosts, such as demosponges. researchgate.net This finding has significant implications for the interpretation of sterane biomarkers in the geological record, indicating that bacteria should also be considered as a potential source for these molecules. biorxiv.orgresearchgate.net

Table 1: Products of Desmosterol Alkylation by Bacterial Symbiont SMTs

Substrate Enzyme Source Product(s)
Desmosterol Bacterial Symbiont SMTs 24-methylenecholesterol, Codisterol
24-methylenecholesterol Bacterial Symbiont SMTs Fucosterol, Isofucosterol, (epi)clerosterol

Seasonal Variations in Sterol Composition in Marine Organisms

The sterol composition of marine organisms is not static and can exhibit significant variations depending on the season. These fluctuations are influenced by a range of environmental and dietary factors that change throughout the year.

Studies on Mediterranean fish and shellfish have identified Desmosterol as one of the key sterols present, alongside cholesterol, sitosterol, and stigmasterol. nih.govresearchgate.net Research has shown that the total sterol content in fish muscle tissue can vary seasonally, with levels generally being lower in the winter compared to other seasons. nih.govresearchgate.net Specifically for cholesterol, the predominant sterol, the highest concentrations in fish muscle were observed in the summer, while the lowest were found in the autumn. nih.govresearchgate.net

While Desmosterol is often an intermediate in the metabolic conversion of other sterols to cholesterol, its levels can fluctuate. tandfonline.com For instance, high levels of Desmosterol coinciding with low amounts of cholesterol have been noted in zooplankton samples. tandfonline.com The seasonal changes in the sterol content of shellfish, such as the oyster Crassostrea virginica, have also been documented, highlighting the widespread nature of this phenomenon in marine invertebrates.

The sterol content of various seafood is influenced by the season of capture. The data below illustrates the range of total sterols found in different species across seasons.

Table 2: Seasonal Total Sterol Content in Select Mediterranean Marine Species (mg/100g)

Species Winter Spring Summer Autumn
European hake 49.31 67.24 109.97 62.01
Annular seabream 74.32 77.21 83.14 54.12
Common pandora 51.27 62.11 91.03 49.15
Green tiger prawn 90.52 87.43 88.19 89.77
Speckled shrimp 62.14 65.31 63.98 64.72

Data derived from a study on Mediterranean fish and shellfish. nih.gov

These seasonal variations underscore the dynamic nature of lipid metabolism in marine organisms and the importance of considering temporal factors when analyzing their biochemical composition.

Advanced Research Directions and Future Perspectives

Elucidation of Novel Regulatory Mechanisms in Desmosterol (B1670304) Metabolism

While the role of 24-dehydrocholesterol reductase (DHCR24) in converting desmosterol to cholesterol is well-established, the nuances of its regulation are still coming to light. Recent research suggests that the accumulation of desmosterol in the developing brain may be influenced by post-transcriptional repression of DHCR24 by hormones like progesterone (B1679170). researchgate.net This finding opens the door to exploring other hormonal and signaling pathways that may fine-tune desmosterol levels in various tissues and developmental stages.

Furthermore, the interplay between different sterol biosynthesis pathways, such as the Bloch and Kandutsch-Russell pathways, and their influence on desmosterol flux warrants deeper investigation. Understanding how cells orchestrate these pathways in response to different physiological cues will be critical. Methodologies are being developed to query comprehensive lipid metabolic networks to identify potential regulators of lipid profile changes, which could be applied to pinpoint novel factors governing desmosterol metabolism. nih.gov

Desmosterol's Role in Specific Disease Pathogenesis Beyond Desmosterolosis

The implications of altered desmosterol metabolism extend far beyond the rare genetic disorder desmosterolosis. orpha.net Emerging evidence connects desmosterol to a range of complex diseases.

Neurodegenerative Diseases: In the context of Alzheimer's disease, a decline in DHCR24 has been observed in the brains of patients. nih.gov This reduction can lead to an accumulation of desmosterol and a deficiency in cholesterol, potentially contributing to synaptic abnormalities and other pathological features of the disease. nih.gov

Inflammation and Immunity: Desmosterol has been identified as a key regulator of macrophage function, integrating lipid metabolism with inflammatory responses. nih.govavantiresearch.com It acts as a ligand for the liver X receptor (LXR), a nuclear receptor that governs cholesterol homeostasis and inflammation. avantiresearch.comnih.gov This suggests that modulating desmosterol levels could be a strategy for managing inflammatory conditions like atherosclerosis. nih.gov

Cancer: The intricate relationship between cholesterol metabolism and cancer is a burgeoning field of research. Overexpression of cholesterol synthesis genes has been linked to resistance to some anti-cancer drugs. mdpi.com Given desmosterol's role as a key intermediate and signaling molecule, its contribution to tumor biology is an area ripe for exploration.

Infectious Diseases: The involvement of DHCR24 and desmosterol has been implicated in the lifecycle of viruses such as the Hepatitis C virus, highlighting a potential role in host-pathogen interactions. researchgate.net

Development of Advanced Analytical Techniques for Comprehensive Sterolomics

The study of the complete set of sterols and their metabolites, known as sterolomics, is crucial for understanding the nuanced roles of molecules like desmosterol. Mass spectrometry (MS) is the cornerstone of sterol analysis, with various techniques offering specific advantages. nih.govnih.gov

Gas chromatography-mass spectrometry (GC-MS) has long been a standard for profiling sterols, though it often requires derivatization to make the molecules volatile. nih.gov Liquid chromatography-mass spectrometry (LC-MS) allows for the analysis of a wider range of sterols, including more polar and less volatile compounds, often without the need for derivatization. nih.govresearchgate.net

Future advancements will likely focus on enhancing the sensitivity and comprehensiveness of these techniques. Innovations in ion-exchange chromatography-mass spectrometry (IC-MS) are improving the analysis of highly polar and ionic metabolites, which could be applied to the sterolome. ox.ac.uk The development of novel sample preparation methods and sophisticated data analysis workflows will also be critical for extracting meaningful biological insights from complex sterol profiles. researchgate.net A key challenge remains the separation and quantification of structurally similar sterol isomers.

Exploration of Desmosterol as a Target for Therapeutic Intervention

The unique biological activities of desmosterol make it an attractive target for therapeutic intervention in various diseases. mdpi.com

LXR Agonism: As an endogenous agonist of LXR, desmosterol can promote cholesterol efflux and suppress inflammatory pathways in macrophages. nih.govnih.gov This has led to the exploration of strategies to increase endogenous desmosterol levels or develop synthetic mimetics to treat atherosclerosis. nih.gov

DHCR24 Inhibition: Inhibiting the DHCR24 enzyme, which converts desmosterol to cholesterol, is another therapeutic avenue. avantiresearch.com This approach leads to the accumulation of desmosterol, which has been shown to have anti-inflammatory effects by increasing the biosynthesis of polyunsaturated fatty acids, the precursors to pro-resolving lipid mediators. avantiresearch.commdpi.com

The development of specific and potent inhibitors of DHCR24, such as the compound SH-42, represents a significant step in this direction. mdpi.com Further research is needed to optimize the therapeutic window and minimize potential off-target effects of such interventions.

Investigation of Desmosterol's Interactions with Undiscovered Molecular Partners

While the interaction of desmosterol with LXR and its role in the sterol regulatory element-binding protein (SREBP) pathway are well-documented, it is likely that this sterol interacts with other, yet to be discovered, molecular partners. nih.gov Identifying these partners is crucial for a complete understanding of desmosterol's physiological functions.

Future research will likely employ a variety of techniques to uncover these interactions, including affinity-based proteomics and other molecular biology approaches. The development of custom-built protein drugs, such as DARPin® therapeutics, showcases the potential for creating molecules that can specifically bind to targets of interest and could be adapted to find desmosterol's binding partners. molecularpartners.commolecularpartners.commolecularpartners.commolecularpartners.com Understanding the full spectrum of desmosterol's molecular interactions will undoubtedly reveal new biological pathways and potential therapeutic targets.

Biotechnological Applications of Desmosterol-Related Enzymes and Pathways

The enzymes and pathways involved in desmosterol metabolism hold significant potential for biotechnological applications. The enzyme DHCR24, for instance, is a key player in the final step of cholesterol biosynthesis and has been shown to have protective effects against oxidative stress. researchgate.net

Harnessing the catalytic activity of DHCR24 and other related enzymes could be valuable in various industrial and biomedical processes. For example, engineering microorganisms to produce specific sterols, including desmosterol, could be used for the synthesis of bioactive compounds or as a source of high-value chemicals. The ability of red and brown algae to produce high levels of desmosterol naturally already points to its potential as a renewable source. frontiersin.org

Furthermore, understanding the regulatory networks that control desmosterol production could allow for the metabolic engineering of cells or organisms to enhance or suppress the synthesis of this sterol for specific applications, such as in the production of pharmaceuticals or nutraceuticals.

Q & A

Basic: What are the primary methods for identifying and characterizing 3β-Cholesta-5,24-dien-3-ol in biological samples?

Answer:
Desmosterol is identified using a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR can resolve its eight chirality centers and confirm the double bonds at C5 and C24. Key signals include δ 5.35 ppm (C5 proton) and δ 5.15 ppm (C24 proton) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular ion peak at m/z 384.64 (C27H44O+) and fragmentation patterns specific to sterols .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (210–240 nm) differentiates it from cholesterol and other sterols based on retention times .

Basic: What is the biosynthetic pathway of Desmosterol, and how does it differ from cholesterol synthesis?

Answer:
Desmosterol is a late-stage intermediate in cholesterol biosynthesis, diverging at the lanosterol demethylation step :

Lanosterol → 24,25-Dihydrolanosterol: Catalyzed by lanosterol synthase.

Demethylation and isomerization: Forms zymosterol via CYP51A1 ( notes related intermediates like zymosterol).

Desmosterol formation: The enzyme 24-dehydrocholesterol reductase (DHCR24) reduces the C24 double bond in desmosterol to produce cholesterol. Key distinction: Desmosterol retains the Δ24 double bond, absent in cholesterol .

Advanced: What experimental challenges arise in resolving the stereochemistry of Desmosterol, and how are they addressed?

Answer:
The stereochemical complexity of Desmosterol (eight chiral centers) poses challenges:

  • NMR limitations: Overlapping signals in crowded regions (e.g., δ 1.0–2.5 ppm) require advanced techniques like 2D NMR (COSY, HSQC, HMBC) to assign protons and carbons unambiguously .
  • X-ray crystallography: Single-crystal X-ray structures resolve absolute configurations but require high-purity crystalline samples, which are difficult to obtain for sterols due to their hydrophobicity .
  • Computational modeling: Density Functional Theory (DFT) calculations validate NMR assignments by simulating chemical shifts and comparing them to experimental data .

Advanced: How should researchers address discrepancies in reported physical properties (e.g., melting points, solubility) of Desmosterol?

Answer:
Discrepancies often stem from purity levels or analytical conditions :

  • Purity verification: Use HPLC-MS to confirm >98% purity, as impurities like cholesterol or oxidation products (e.g., 7-ketodesmosterol) alter melting points .
  • Standardized protocols: Follow guidelines from the NIST Chemistry WebBook for measuring properties like density (1.01 g/cm³) and refractive index (1.546) under controlled humidity and temperature .
  • Comparative studies: Cross-reference data with structurally similar sterols (e.g., cholesterol) to identify outliers .

Advanced: What advanced synthetic strategies are used to produce deuterated Desmosterol analogs for metabolic tracing studies?

Answer:
Deuterated analogs (e.g., 24-methyl-d3-Desmosterol) are synthesized via:

  • Isotopic labeling: Introduce deuterium at specific positions (e.g., C24) using deuterated precursors (e.g., D3-methyl Grignard reagents) .
  • Enzymatic incorporation: Recombinant DHCR24 or CYP51A1 enzymes catalyze site-specific deuterium transfer in vitro .
  • Purification: Affinity chromatography with anti-sterol antibodies ensures >99% isotopic enrichment .

Advanced: How does Desmosterol’s role in membrane lipid rafts differ from cholesterol, and what experimental models are used to study this?

Answer:
Desmosterol’s Δ24 double bond increases membrane fluidity compared to cholesterol. Key models include:

  • Liposome assays: Fluorescence anisotropy measures membrane rigidity; Desmosterol-containing liposomes show ~15% lower anisotropy than cholesterol .
  • Cell-free systems: Atomic force microscopy (AFM) visualizes lipid raft domains in synthetic membranes.
  • DHCR24-knockout cells: These cells accumulate Desmosterol, enabling comparative studies of raft-dependent signaling (e.g., EGFR activation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.